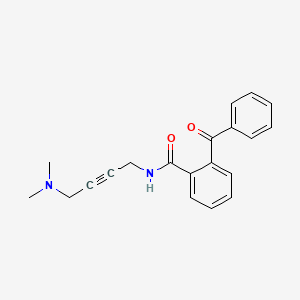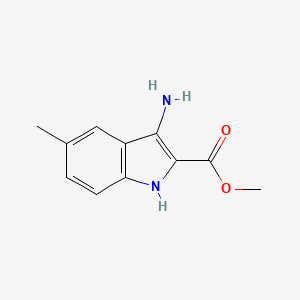
3,3-Dimethyl-4-chromanone
Overview
Description
3,3-Dimethyl-4-chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyranone ring, with two methyl groups attached at the 3rd position.
Mechanism of Action
Target of Action
3,3-Dimethyl-4-chromanone is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Chromanone derivatives are known to interact with their targets in a way that leads to significant variations in biological activities . The type, number, and position of substituents connected to the chromanone core play a vital role in determining these pharmacological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that this compound may influence multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Chromanone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Molecular Mechanism
Like other chromanone derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Chromanone derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-chromanone typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a phenol derivative and a β-ketoester with the necessary substituents to introduce the dimethyl groups at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other cyclization reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-4-chromanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding 3,3-Dimethyl-4-chromanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3,3-Dimethyl-4-chromanol.
Substitution: Various substituted chromanones depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-4-chromanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: this compound and its derivatives exhibit various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and fragrances.
Comparison with Similar Compounds
3,3-Dimethyl-4-chromanone can be compared with other chromanone derivatives, such as:
Chroman-4-one: Lacks the dimethyl groups at the 3rd position, leading to different biological activities.
3-Methyl-4-chromanone: Has only one methyl group at the 3rd position, which can alter its reactivity and pharmacological properties.
4-Hydroxychromanone: Contains a hydroxyl group at the 4th position, providing different chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3,3-dimethyl-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPZEWXJIKIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)


![4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide](/img/structure/B2690831.png)

![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)



![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)
